molecular formula C10H11N3OS B14371087 N-Ethyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carboxamide CAS No. 90715-02-9

N-Ethyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carboxamide

Cat. No.: B14371087
CAS No.: 90715-02-9
M. Wt: 221.28 g/mol
InChI Key: SOPLKOLUTSIRSL-UHFFFAOYSA-N
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Description

N-Ethyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carboxamide is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This specific compound is characterized by the presence of an ethyl group, a sulfanylidene group, and a carboxamide group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group, leading to the formation of thiol derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl substituted benzimidazole derivatives.

Scientific Research Applications

N-Ethyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Ethyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylidene group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A methyl-substituted derivative.

    2-Ethylbenzimidazole: An ethyl-substituted derivative.

    2-Sulfanylidene-1H-benzimidazole: Lacks the ethyl and carboxamide groups.

Uniqueness

N-Ethyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carboxamide is unique due to the presence of both the ethyl and sulfanylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

90715-02-9

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-ethyl-2-sulfanylidene-3H-benzimidazole-1-carboxamide

InChI

InChI=1S/C10H11N3OS/c1-2-11-9(14)13-8-6-4-3-5-7(8)12-10(13)15/h3-6H,2H2,1H3,(H,11,14)(H,12,15)

InChI Key

SOPLKOLUTSIRSL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C2=CC=CC=C2NC1=S

Origin of Product

United States

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